

Application Note: Interpreting the ^1H NMR Spectrum of Dibutyl Phosphate

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Compound of Interest

Compound Name: Butyl dihydrogen phosphate

Cat. No.: B143570

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Introduction

Dibutyl phosphate (DBP), a dialkyl phosphate ester, is a significant compound in various industrial processes and is also a metabolite of the widely used plasticizer, tributyl phosphate. Its acidic nature and potential for interaction with biological systems necessitate robust analytical methods for its characterization. ^1H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of DBP. This application note provides a detailed guide to interpreting the ^1H NMR spectrum of dibutyl phosphate, including signal assignments, coupling patterns, and recommended experimental protocols.

Molecular Structure and Proton Environments

The structure of dibutyl phosphate, $(\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{O})_2\text{P}(\text{O})\text{OH}$, features four distinct proton environments within each of the two equivalent butyl chains, in addition to the acidic phosphate proton.

Caption: Molecular structure of dibutyl phosphate with proton environments labeled (a-d).

^1H NMR Spectral Data

The ^1H NMR spectrum of dibutyl phosphate in CDCl_3 typically exhibits four main groups of signals corresponding to the protons of the butyl chains and a broad signal for the acidic proton.

Signal Assignment	Proton Environment	Typical Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
d	$-\text{CH}_3$	~ 0.94	Triplet (t)	$^3J(\text{H,H}) \approx 7.3$
c	$-\text{CH}_2-\text{CH}_3$	~ 1.43	Sextet or Multiplet (m)	$^3J(\text{H,H}) \approx 7.5$
b	$-\text{O}-\text{CH}_2-\text{CH}_2-$	~ 1.66	Quintet or Multiplet (m)	$^3J(\text{H,H}) \approx 7.5$, $^3J(\text{P,H}) \approx 6.5$
a	$-\text{O}-\text{CH}_2-$	~ 4.03	Multiplet (m)	$^3J(\text{H,H}) \approx 6.6$, $^3J(\text{P,H}) \approx 6.5$
e	P-OH	~ 8.5	Broad Singlet (br s)	-

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency.

Interpretation of the Spectrum

A representative ^1H NMR spectrum of dibutyl phosphate displays characteristic signals that can be assigned as follows:

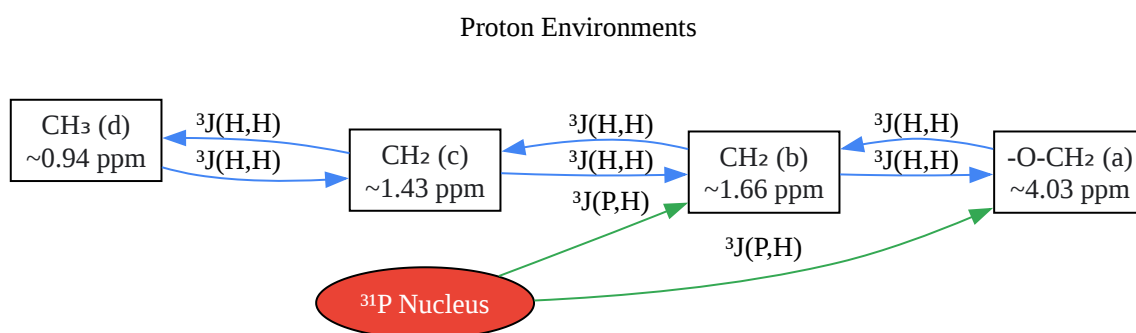
- Methyl Protons (d): The terminal methyl protons appear as a triplet around 0.94 ppm due to coupling with the adjacent methylene protons (c).
- Methylene Protons (c): The methylene group adjacent to the methyl group resonates at approximately 1.43 ppm. It appears as a sextet or a more complex multiplet due to coupling with the neighboring methyl (d) and methylene (b) protons.
- Methylene Protons (b): The methylene protons beta to the oxygen atom are found around 1.66 ppm. Their signal is a quintet or multiplet resulting from coupling to the adjacent

methylene groups (a and c). Crucially, these protons also exhibit a three-bond coupling to the phosphorus atom, further complicating the splitting pattern.

- **Methylene Protons (a):** The methylene protons directly attached to the oxygen atom are the most deshielded of the alkyl protons, appearing at approximately 4.03 ppm. This signal is a multiplet due to coupling with the adjacent methylene protons (b) and a three-bond coupling to the phosphorus atom ($^3J(\text{P,H}) \approx 6.5 \text{ Hz}$).^[1] The coupling to phosphorus often results in a doublet of triplets or a more complex multiplet.
- **Acidic Proton (e):** The acidic proton of the phosphate group gives rise to a broad singlet at a downfield chemical shift, typically around 8.5 ppm.^[1] The broadness of this signal is due to chemical exchange and its position is highly dependent on the solvent, concentration, and temperature. In the presence of D_2O , this peak will disappear due to proton-deuterium exchange.

Key Signaling Pathways and Experimental Workflow

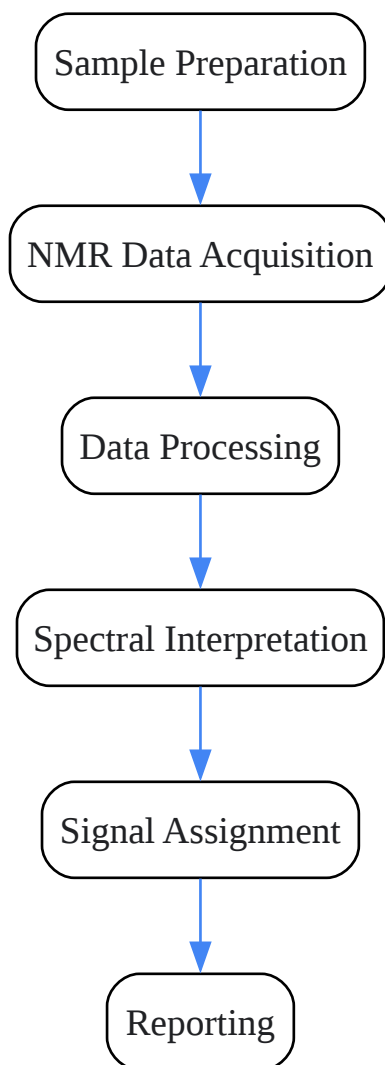
The interpretation of the ^1H NMR spectrum relies on understanding the spin-spin coupling interactions between neighboring protons and between protons and the phosphorus-31 nucleus.



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Caption: Spin-spin coupling relationships in dibutyl phosphate.

The following workflow outlines the general steps for acquiring and interpreting the ^1H NMR spectrum of dibutyl phosphate.



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References

- 1. Dibutyl phosphate(107-66-4) ^1H NMR [m.chemicalbook.com]

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